Unii-5A35gqs15R
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylated hexaacyl disaccharide involves multiple steps, including the phosphorylation of specific sugar molecules and the attachment of acyl groups. The process typically starts with the preparation of the disaccharide core, followed by the selective phosphorylation of hydroxyl groups.
Industrial Production Methods
Industrial production of phosphorylated hexaacyl disaccharide requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphorylated hexaacyl disaccharide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acyl groups or the sugar moiety.
Substitution: Substitution reactions can occur at the phosphorylated or acylated positions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Phosphorylated hexaacyl disaccharide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphorylated hexaacyl disaccharide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. These pathways include the activation of immune responses and modulation of inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphorylated hexaacyl disaccharide include other phosphorylated sugars and acylated disaccharides. Examples include phosphorylated tetraacyl disaccharide and phosphorylated octaacyl disaccharide .
Uniqueness
Phosphorylated hexaacyl disaccharide is unique due to its specific combination of phosphorylation and acylation, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-40-46-52-58-64-70-87(104)114-79(67-61-55-49-43-34-28-22-16-10-4)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-35-29-23-17-11-5)115-88(105)71-65-59-53-47-41-38-32-26-20-14-8-2)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-36-30-24-18-12-6)116-89(106)72-66-60-54-48-42-39-33-27-21-15-9-3/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t79-,80-,81-,82+,83-,84-,91-,92-,93-,94-,95-,96-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZZPPFXKHHIMQ-QXFLKPNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H181N2O21P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252042-59-4 |
Source
|
Record name | Phosphorylated hexaacyl disaccharide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252042594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOSPHORYLATED HEXAACYL DISACCHARIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A35GQS15R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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